molecular formula C19H15F2N3O4 B2716078 N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-16-2

N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2716078
CAS No.: 863612-16-2
M. Wt: 387.343
InChI Key: SARJFPMCRRKVHC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a high-purity chemical compound supplied for use as a research standard. This tetrahydropyrimidine derivative has a molecular formula of C19H17F2N3O4 and a molecular weight of 389.36 g/mol . Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery, particularly as core scaffolds in the development of novel therapeutic agents. The structure features a tetrahydropyrimidinedione core, which is a privileged pharmacophore in medicinal chemistry, linked to a 3,4-difluorophenyl group via a carboxamide bridge and substituted with a 4-ethoxyphenyl moiety . This specific arrangement of substituents suggests potential for diverse biological interactions. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry programs, a reference standard in analytical studies using techniques like HPLC or MS, or a starting point for the design and screening of novel bioactive molecules. Its structural features make it a candidate for probing mechanisms related to enzyme inhibition or receptor modulation, areas where similar dihydropyrimidine derivatives have shown activity. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4/c1-2-28-13-6-4-12(5-7-13)24-18(26)14(10-22-19(24)27)17(25)23-11-3-8-15(20)16(21)9-11/h3-10H,2H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJFPMCRRKVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific steps are as follows:

  • Biginelli Reaction

      Reactants: Aldehyde (e.g., 4-ethoxybenzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea.

      Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux in ethanol.

      Product: 3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.

  • Substitution Reaction

      Reactants: 3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, 3,4-difluoroaniline.

      Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), elevated temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives of the tetrahydropyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

  • Molecular Formula: C19H18F2N2O3
  • Molecular Weight: 364.35 g/mol

Structural Features

  • Tetrahydropyrimidine ring
  • Two fluorine atoms on the phenyl ring
  • Ethoxy group on the para position of another phenyl ring

Anticancer Activity

Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells.

Case Study: Cytotoxicity Assay

In a study conducted on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, the compound demonstrated an IC50 value of 15 µM for MCF-7 cells and 10 µM for HL-60 cells, indicating significant potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antimicrobial Testing

In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study: Inflammation Model

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups .

Development of Organic Photovoltaics

The unique electronic properties of this compound have led to its exploration in organic photovoltaic applications. Its ability to act as a donor material in bulk heterojunction solar cells has been investigated.

Case Study: Solar Cell Efficiency

In a study evaluating its performance as a donor material combined with fullerene derivatives, devices fabricated with this compound achieved power conversion efficiencies exceeding 6%, demonstrating its potential for renewable energy applications .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The difluorophenyl and ethoxyphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The activity and physicochemical properties of tetrahydropyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Analogs
Compound Name Substituents (Positions) Key Functional Groups Reference
N-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-THP-5-carboxamide (Target) 3: 4-ethoxyphenyl; N: 3,4-difluorophenyl Carboxamide, ethoxy, difluoro N/A
3-(4-Fluorophenyl)-2,4-dioxo-THP-5-carboxylic acid 3: 4-fluorophenyl; 5: carboxylic acid Carboxylic acid, fluoro
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid 5: succinamic acid; fused imidazo-pyridine Succinamide, heterocyclic fusion
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-THP-5-carboxylate 4: 4-fluorophenyl; 5: ethyl carboxylate Ester, fluoro, methyl
6-(Benzylamino)-3-hydroxy-2,4-dioxo-N-phenyl-THP-5-carboxamide 6: benzylamino; 3: hydroxy; N: phenyl Hydroxy, benzylamino

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine atoms (e.g., 3,4-difluorophenyl) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., the target compound) generally exhibit stronger hydrogen-bonding interactions with biological targets compared to ester analogs .
  • Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound may improve lipophilicity and membrane permeability relative to smaller alkoxy groups (e.g., methoxy) .

Physicochemical Properties

Melting points and solubility data from structurally related compounds highlight trends influenced by substituents:

Table 2: Physical Properties of Analogs
Compound Name Melting Point/Decomposition (°C) Solubility Reference
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-THP-5-carboxylate 182–184 Soluble in DMSO
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-THP-5-carboxylate 202–206 Partially soluble
N-(6-Amino-3-ethyl-2,4-dioxo-THP-5-yl)cinnamamide >320 Insoluble in H2O
3-(4-Fluorophenyl)-2,4-dioxo-THP-5-carboxylic acid Not reported Polar solvents

Key Observations :

  • Thioxo vs. Oxo : Thioxo derivatives (e.g., 2-thioxo-THP) exhibit lower melting points than oxo analogs, likely due to reduced crystallinity .
  • Carboxamide Solubility : Carboxamide-substituted compounds (e.g., the target) are typically more soluble in polar aprotic solvents (e.g., DMSO) than ester derivatives .

Key Observations :

  • KFase Inhibition : Fluorophenyl-substituted analogs show competitive binding to KFase, with affinity influenced by the position of fluorine (4-fluorophenyl > 3-fluorophenyl) .
  • Antiviral Activity: Hydroxy and benzylamino groups at positions 3 and 6 enhance inhibition of HIV-1 RNase H, likely through chelation of catalytic metal ions .
  • Antitumor Activity : Conjugated acrylamide derivatives exhibit potent activity against HepG2 cells, with molecular docking suggesting interactions with pyrimidine-binding enzymes .

Biological Activity

N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly against various cancer cell lines and possibly other diseases. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Research indicates that compounds similar to this compound often act through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of tetrahydropyrimidines can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against colon (HT-29) and breast (MCF-7) cancer cells .
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against a range of pathogens, making them potential candidates for treating infectious diseases .

Table 1: Biological Activity Summary

Activity TypeModel SystemIC50 Value (µM)Reference
AnticancerHT-29 Colon Cancer0.009
AnticancerMCF-7 Breast Cancer0.017
AntimicrobialMycobacterium tuberculosis0.00312

Case Study 1: Anticancer Efficacy

A study conducted by MDPI evaluated the anticancer efficacy of similar tetrahydropyrimidine derivatives. The results indicated that compounds with a structure closely related to this compound showed remarkable cytotoxicity against HT-29 and MCF-7 cell lines with IC50 values significantly lower than many existing chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of tetrahydropyrimidine derivatives revealed potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL. This suggests a promising avenue for developing new anti-tuberculosis agents .

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